N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide
Description
N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide is a synthetic organic compound that features a diazepane ring, a phenyl group, and an acetamide moiety
Properties
IUPAC Name |
N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-16(24)21-15-17-7-9-18(10-8-17)20(25)23-12-4-11-22(13-14-23)19-5-2-3-6-19/h7-10,19H,2-6,11-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGEWCAXKILOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide typically involves multiple steps, starting with the preparation of the diazepane ring. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductases . This method allows for the efficient construction of chiral diazepanes with high enantiomeric excess.
The next step involves the coupling of the diazepane ring with a phenyl group. This can be achieved through Suzuki–Miyaura cross-coupling reactions, which are known for their mild reaction conditions and high functional group tolerance
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Catalysts and reagents would be selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring may mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,4-diazepane: A simpler analog with similar structural features but lacking the phenyl and acetamide groups.
Suvorexant: A pharmaceutical compound with a diazepane ring, used as a dual orexin receptor antagonist.
Uniqueness
N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the acetamide moiety may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
